Cyanine5 NHS ester minimal dye

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H42BF4N3O4 |

|---|---|

Molecular Weight |

667.5 g/mol |

IUPAC Name |

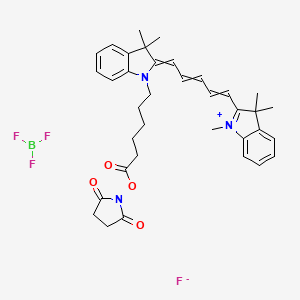

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride |

InChI |

InChI=1S/C36H42N3O4.BF3.FH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;2-1(3)4;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;;1H/q+1;;/p-1 |

InChI Key |

LWBHPHPQYRCYHI-UHFFFAOYSA-M |

Canonical SMILES |

B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[F-] |

Origin of Product |

United States |

Significance and Research Utility in Life Sciences

The utility of Cyanine5 NHS ester spans numerous techniques in molecular and cell biology. Its bright fluorescence and far-red emission make it an ideal label for applications such as fluorescence microscopy, flow cytometry, and gel electrophoresis. lumiprobe.com In fact, the dye's intensity is so high that quantities as small as one nanomole can be visually detected in gel electrophoresis. lumiprobe.comantibodies.com

The compatibility of Cy5 with various common laboratory instruments, including fluorescent microscopes, imagers, and scanners, further enhances its utility. lumiprobe.comantibodies.com It is frequently used to label antibodies for immunofluorescence assays, allowing for the specific detection and visualization of proteins within cells and tissues. aatbio.com Furthermore, its application extends to labeling nucleic acids for techniques like fluorescence in situ hybridization (FISH) and in microarray analysis. creative-diagnostics.comalfa-chemistry.com The minimal version of the dye is specifically quantified for use in sensitive proteomic techniques like 2D difference gel electrophoresis (DIGE). lumiprobe.com

The spectral properties of Cyanine5 NHS ester are central to its widespread adoption. It can serve as a direct replacement for other similar dyes like Alexa Fluor 647 and DyLight 649, offering flexibility in experimental design. lumiprobe.com

Table 1. Spectral Properties of Cyanine5 NHS Ester

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λabs) | ~646 - 651 nm | lumiprobe.comaatbio.com |

| Emission Maximum (λem) | ~662 - 670 nm | lumiprobe.comaatbio.com |

| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | lumiprobe.com |

| Fluorescence Quantum Yield (φ) | 0.2 | lumiprobe.com |

| Recommended Laser Line | 633 nm or 647 nm | aatbio.com |

Design Principles of Cyanine Dyes for Fluorescent Labeling Applications

Amine-Reactive Conjugation Chemistries

The primary method for attaching Cyanine5 to biomolecules is through its N-hydroxysuccinimide ester derivative. This approach targets one of the most abundant functional groups in proteins and other biopolymers: the primary amine.

Reaction Mechanisms with Biomolecular Primary Amine Groups

The conjugation of Cyanine5 NHS ester to a biomolecule is a nucleophilic acyl substitution reaction. The process is initiated when a primary amine group, typically the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein, attacks the carbonyl carbon of the NHS ester. nih.gov This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a stable leaving group, resulting in the formation of a highly stable amide bond between the cyanine dye and the biomolecule. nih.gov This robust covalent linkage ensures the fluorophore remains attached to its target, even under denaturing conditions.

The reaction is highly selective for primary aliphatic amines. While other nucleophiles like hydroxyl and sulfhydryl groups can also react with NHS esters, the resulting ester and thioester linkages are significantly less stable and are prone to hydrolysis or displacement by amines, making the amine-acylation reaction the predominant and most stable outcome. nih.gov

Optimization of Labeling Reaction Conditions for Diverse Biopolymers

The efficiency of the labeling reaction is critically dependent on several factors that can be fine-tuned to achieve the desired degree of labeling for different types of biomolecules.

For peptides and proteins, the key to successful conjugation lies in controlling the reaction pH. The primary amino groups must be in a non-protonated state to be sufficiently nucleophilic. nih.gov Therefore, the reaction is typically carried out in a buffer with a pH between 7.2 and 8.5. mdpi.com A common choice is a sodium bicarbonate or borate (B1201080) buffer at a concentration of 0.1 M. nih.gov It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.comresearchgate.net

The concentration of both the protein and the dye are also important parameters. Protein concentrations of at least 2 mg/mL are recommended, with optimal labeling often achieved at concentrations around 10 mg/mL. youtube.cominterchim.fr The molar ratio of dye to protein needs to be carefully optimized to achieve the desired degree of labeling (DOL). Over-labeling can lead to fluorescence quenching and may compromise the biological activity of the protein, while under-labeling results in a weak signal. interchim.fr

| Parameter | Recommended Condition | Rationale |

| pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic. mdpi.com |

| Buffer | 0.1 M Sodium Bicarbonate or Borate | Maintains optimal pH without competing for the reaction. nih.gov |

| Protein Concentration | > 2 mg/mL (optimal 10 mg/mL) | Higher concentrations improve labeling efficiency. youtube.cominterchim.fr |

| Dye-to-Protein Molar Ratio | Variable (requires optimization) | Controls the degree of labeling to balance signal and function. interchim.fr |

| Temperature | Room Temperature or 4°C | Convenient and generally effective for the reaction. mdpi.com |

| Reaction Time | 0.5 - 4 hours | Sufficient time for the reaction to proceed to completion. mdpi.com |

Cyanine5 NHS ester is also widely used to label oligonucleotides and nucleic acids. nih.govlumiprobe.commedchemexpress.com This is typically achieved by first incorporating a primary amine group into the oligonucleotide during synthesis. researchgate.net This amine can be placed at the 5' or 3' end, or even internally within the sequence. The amine-modified oligonucleotide is then reacted with the Cy5 NHS ester following a similar principle to protein labeling. researchgate.net

For oligonucleotides, the reaction is generally performed in a non-nucleophilic buffer at a pH between 7 and 9. nih.gov A common protocol involves dissolving the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer. nih.gov A several-fold molar excess of the Cy5 NHS ester, dissolved in a small amount of a dry organic solvent like DMF or DMSO, is then added to the oligonucleotide solution. nih.gov The reaction is typically allowed to proceed for a few hours to ensure quantitative labeling of the amino group. nih.gov

Influence of Solvent Systems and Aqueous Compatibility on Conjugation Efficiency

The solubility of the Cyanine5 NHS ester can significantly impact the conjugation reaction. Standard Cy5 NHS ester has poor water solubility and requires the use of an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to be dissolved before it is added to the aqueous reaction mixture containing the biomolecule. nih.govnih.govjenabioscience.com While effective, the presence of organic solvents can be detrimental to the structure and function of sensitive proteins. rsc.org

To address this, a sulfonated version of the dye, Sulfo-Cyanine5 NHS ester, has been developed. rsc.org The addition of sulfonate groups makes the dye highly water-soluble, eliminating the need for organic co-solvents in the labeling reaction. rsc.org This is particularly advantageous for labeling proteins that are prone to denaturation in the presence of organic solvents or have low solubility. rsc.org The increased aqueous solubility of Sulfo-Cy5 NHS ester can also reduce the dye-dye interactions that lead to fluorescence quenching. rsc.org

Applications of Cyanine5 Nhs Ester in Advanced Bioimaging and Spectroscopic Research

Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS)

Cyanine5 NHS ester is widely employed in flow cytometry and fluorescence-activated cell sorting (FACS) for the identification and separation of specific cell populations. aatbio.comtocris.combio-techne.com When conjugated to antibodies, Cy5 serves as a bright and specific fluorescent tag for cell surface markers. This enables the quantification and sorting of cells based on the expression levels of these markers. aatbio.com

The high extinction coefficient and quantum yield of Cy5 contribute to the generation of a strong fluorescence signal, which is essential for detecting cell populations with low antigen expression. Its compatibility with the 633 nm or 647 nm laser lines commonly found in flow cytometers makes it a practical and efficient choice for multicolor flow cytometry experiments. tocris.com

Förster Resonance Energy Transfer (FRET) and Single-Molecule FRET (smFRET) Studies

Cyanine5 is a cornerstone of Förster Resonance Energy Transfer (FRET) and single-molecule FRET (smFRET) studies, which are powerful techniques for investigating molecular interactions and conformational dynamics. nih.gov FRET is a distance-dependent process where energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm). nih.govlifetein.com

Design and Characterization of FRET Probe Systems with Cyanine5 as Acceptor/Donor

Cy5 is frequently used as the acceptor fluorophore in FRET pairs with donor dyes like Cy3 or Tetramethylrhodamine (TMR). pnas.orgnih.gov The significant spectral overlap between the emission of these donors and the absorption of Cy5, along with the large spectral separation of their emission peaks, makes them an effective FRET pair. pnas.orgnih.gov The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, a principle often described as a "spectroscopic ruler." nih.gov

Researchers have designed various FRET probe systems utilizing Cy5 to study a range of biological processes. For instance, FRET probes have been developed to monitor intracellular redox status by exploiting the conformational changes of proteins like protein disulfide isomerase. mdpi.com In another example, a triple-labeled probe combining FRET and TaqMan techniques was designed with FAM as the donor and Cy5.5 as the acceptor for multiplex real-time PCR. nih.gov

Interactive Table: Common FRET Pairs Involving Cyanine (B1664457) Dyes

Quantitative Analysis of Molecular Interactions and Conformational Dynamics

smFRET allows for the observation of individual molecules, providing insights into conformational dynamics and molecular interactions that are often obscured in ensemble measurements. nih.gov By labeling biomolecules with a FRET pair like Cy3 and Cy5, researchers can directly observe changes in FRET efficiency over time, which correspond to conformational changes or binding and dissociation events.

Studies have utilized smFRET with Cy5 to investigate the conformational dynamics of DNA mismatch repair proteins and the interaction of CasX (Cas12e) with DNA. lumiprobe.comnih.gov These experiments provide quantitative kinetic data on molecular processes, revealing the underlying mechanisms of protein function. The development of computational frameworks like B-FRET further enhances the ability to infer molecular interaction dynamics from noisy time-lapse FRET data with high precision. amolf.nlresearchgate.net

Advanced Spectroscopic Characterization Techniques

Fluorescence Correlation Spectroscopy (FCS) for Molecular Sizing and Dynamics

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes fluorescence intensity fluctuations in a small, defined observation volume to provide quantitative information about molecular concentration, diffusion, and interactions. ichf.edu.pl Cy5 is a suitable fluorophore for FCS studies due to its high brightness and photostability. researchgate.net

FCS measurements with Cy5-labeled molecules can determine their diffusion coefficients, which can be used to calculate their hydrodynamic radius and, by extension, their molecular size. This is particularly useful for studying protein aggregation or the binding of a small labeled molecule to a larger, unlabeled partner. For example, FCS has been used to detect the specific interaction between phage particles displaying antibody fragments and a fluorescently labeled soluble antigen. nih.gov In this study, the binding of the Cy5-labeled antigen to the phage resulted in a measurable change in diffusion time, confirming the interaction. nih.gov

Recent studies have also used FCS to investigate the photophysics of Cy5 itself, revealing the presence of a photo-isomerized state that emits in the near-infrared. nih.gov This highlights the importance of understanding the photophysical behavior of fluorescent probes for accurate interpretation of FCS data.

Time-Resolved Anisotropy Spectroscopy (TRASTY)

Time-resolved fluorescence anisotropy (TR-FA) is a powerful technique used to study the rotational dynamics of fluorescently labeled molecules. This method provides insights into the size, shape, and flexibility of macromolecules and their interactions with other molecules. The fundamental principle of TR-FA lies in the photoselective excitation of a population of fluorophores with plane-polarized light. Only those fluorophores with their absorption dipole oriented parallel to the polarization of the excitation light are preferentially excited. The subsequent emission is then measured through polarizers oriented parallel and perpendicular to the excitation polarization. The difference in the intensity of these two polarized emissions, normalized by the total fluorescence intensity, gives the fluorescence anisotropy.

The anisotropy, r(t), is a time-dependent quantity that decays as the fluorophore rotates. The rate of this decay is characterized by the rotational correlation time (θrot), which is directly related to the size and shape of the rotating molecule and the viscosity of its local environment. For a spherical molecule, the decay is a single exponential, while more complex shapes result in multi-exponential decays.

Cyanine5 NHS ester is a suitable fluorophore for TRASTY studies due to its well-defined photophysical properties, including a relatively long fluorescence lifetime (around 1 ns) and high molar extinction coefficient. nih.gov Its NHS ester reactive group allows for stable covalent labeling of primary amines on biomolecules such as proteins and peptides. jenabioscience.com The temperature of the sample is a critical parameter to control in TRASTY experiments, as it affects both the rotational mobility of the fluorophore and its fluorescence lifetime. nih.gov By measuring the rotational correlation time of a Cy5-labeled protein, for instance, researchers can obtain information about its conformational changes, aggregation state, or binding to other molecules. nih.gov

Time-Correlated Single Photon Counting (TCSPC) Applications

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and versatile technique for measuring the fluorescence lifetime of a fluorophore with picosecond resolution. researchgate.netnih.gov The method is based on the repetitive and precisely timed detection of single photons emitted from a sample following pulsed excitation. picoquant.com By building a histogram of the arrival times of these photons relative to the excitation pulses, the characteristic fluorescence decay profile of the sample can be reconstructed. picoquant.com

Cyanine5 NHS ester, with its distinct spectral properties, is well-suited for TCSPC-based applications. It can be excited efficiently by common laser lines (e.g., 633 nm or 647 nm) and its emission is in the far-red region (around 670 nm), where background autofluorescence from biological samples is often low. aatbio.com The fluorescence lifetime of a fluorophore is sensitive to its local microenvironment. Therefore, by labeling a biomolecule with Cy5 NHS ester, TCSPC can be used to probe changes in the molecule's conformation, binding events, or proximity to quenchers.

One of the key applications of TCSPC with dyes like Cy5 is in Förster Resonance Energy Transfer (FRET) experiments. nih.gov FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. TCSPC can precisely measure the fluorescence lifetime of the donor in the absence and presence of the acceptor. A shortening of the donor's lifetime in the presence of the acceptor is a direct measure of FRET efficiency, which can then be used to calculate the distance between the labeled sites. This makes TCSPC-FRET a powerful tool for studying protein-protein interactions, protein folding, and conformational dynamics of biomolecules labeled with donor-acceptor pairs, where Cy5 can serve as either a donor or an acceptor.

In Vivo Optical Imaging Methodologies in Preclinical Models

The near-infrared (NIR) fluorescence of Cyanine5 makes its N-hydroxysuccinimide (NHS) ester conjugate a valuable tool for in vivo optical imaging in preclinical models, such as mice. alfa-chemistry.com The far-red and NIR light emitted by Cy5 can penetrate tissues more deeply with less scattering and absorption compared to visible light, leading to improved signal-to-noise ratios for deep-tissue imaging. nih.govlumiprobe.com The NHS ester functionality allows for the covalent attachment of the dye to various targeting moieties, such as peptides, antibodies, and nanoparticles, enabling the visualization and tracking of these entities within a living animal. nih.govbroadpharm.com

A common application of Cy5 NHS ester in preclinical research is in the development of targeted imaging agents for cancer. For example, peptides that specifically bind to receptors overexpressed on tumor cells can be labeled with Cy5 NHS ester. snmjournals.orgnih.gov When injected into a tumor-bearing mouse, these fluorescent probes accumulate at the tumor site, allowing for its non-invasive detection and delineation using an in vivo imaging system (IVIS). nih.govsnmjournals.org This methodology is instrumental in assessing the tumor-targeting efficacy of new ligands and in image-guided surgery, where the fluorescence signal can help surgeons to more accurately resect tumor tissue. snmjournals.org

In one study, a peptide labeled with Cy5.5 (a derivative of Cy5) was used for NIR fluorescence imaging of orthotopic glioblastoma in mice. The probe demonstrated excellent delineation of the tumor boundaries. snmjournals.org Another study investigated the biodistribution of Cy5.5-labeled nanoparticles in mice, showing that the dye's fluorescence could be tracked in various organs over time. nih.gov

Below is a table summarizing representative findings from preclinical in vivo imaging studies using Cy5 and its derivatives.

| Targeting Moiety/Carrier | Preclinical Model | Key Findings | Reference |

| RKL peptide | Nude mice with U87MG glioblastoma xenografts | The Cy5.5-labeled peptide allowed for clear visualization of tumor boundaries with a maximum tumor-to-muscle ratio of 7.65 ± 0.72. | snmjournals.org |

| Thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION) | ICR mice | The biodistribution and accumulation of Cy5.5-labeled nanoparticles were tracked in various organs for up to 28 days post-injection. | nih.gov |

| EuK-based hybrid tracer | BALB/c nude mice with orthotopic PC346C prostate cancer tumors | A 99mTc-labeled tracer incorporating a Cy5 dye enabled tumor identification with both SPECT and fluorescence imaging. | nih.gov |

Synthesis, Chemical Derivatization, and Analog Development of Cyanine5 Nhs Ester

Synthetic Routes for Cyanine5 Core Structures

The construction of the fundamental Cy5 cyanine (B1664457) framework is typically achieved through multi-step processes that allow for the controlled assembly of the final molecule.

The conventional synthesis of the Cy5 core involves a stepwise condensation reaction. acs.org This process typically begins with commercially available and cost-effective indolenine derivatives. acs.orgnih.gov A common route involves the N-alkylation of the indolenine derivative to form a quaternary indolium salt, which increases the reactivity of the C2-methyl group. nih.gov For example, an indolenine can be reacted with bromopropionic acid to yield a carboxy-indolium precursor. nih.gov

Separately, a precursor for the five-carbon polymethine chain is prepared, often by condensing malondialdehyde bis(dimethyl acetal) with aniline (B41778) under acidic conditions to produce malonaldehyde dianilide. acs.org The synthesis proceeds by reacting the first indolium salt with the polymethine bridge precursor to form a hemicyanine intermediate. nih.gov Subsequent condensation of this intermediate with a second, often different, indolium salt yields the final asymmetric cyanine dye core. acs.orgnih.gov This multi-step approach provides a reliable pathway to the fundamental structure of the dye. nih.gov

Table 1: Key Precursors in Cyanine5 Synthesis

| Precursor Type | Example Compound | Role in Synthesis |

| Heterocyclic Base | 2,3,3-Trimethylindolenine | Forms the core heterocyclic rings of the dye. |

| Alkylating Agent | Bromopropionic Acid | Introduces a functional handle (e.g., carboxylic acid) and forms the quaternary indolium salt. |

| Polymethine Chain Source | Malonaldehyde dianilide | Provides the five-carbon conjugated bridge connecting the two heterocyclic rings. |

Modular or convergent synthesis has emerged as a powerful strategy for creating diverse Cy5 derivatives. acs.orgnih.govresearchgate.netbohrium.com This approach is designed to introduce delicate or reactive functional groups in the final steps of the synthesis, thereby preventing their potential degradation under the harsher conditions required for forming the dye's core structure. acs.orgnih.gov

In a typical modular synthesis, two different indolium precursors are prepared separately, at least one of which contains a reactive handle, such as a carboxylic acid. nih.gov These precursors are then condensed to form the asymmetric cyanine dye. nih.gov The key advantage of this method is that after the core dye is assembled, the reactive handle can be easily modified. acs.org For instance, a carboxylic acid group on the dye can be activated to form an NHS ester for labeling primary amines, or it can be coupled with various molecules through amide bond formation or esterification. acs.orgresearchgate.net This plug-and-play approach allows for the efficient creation of a library of heterobifunctional dyes tailored for specific applications like bioorthogonal click chemistry or attachment to protein tags. acs.orgresearchgate.net

Development of Water-Soluble and Sulfonated Cyanine5 NHS Ester Analogs

Standard cyanine dyes, including the basic Cy5 structure, are often highly hydrophobic due to their aromatic core. rsc.org This poor water solubility can lead to aggregation in aqueous biological buffers, which causes fluorescence quenching and complicates labeling procedures for biomolecules like proteins and nucleic acids. glenresearch.comapexbt.com To overcome this limitation, water-soluble analogs have been developed, most notably through sulfonation.

By incorporating one or more sulfonate (–SO₃⁻) groups directly onto the aromatic indole (B1671886) rings of the cyanine core, the resulting "sulfo-Cy5" dye becomes highly hydrophilic and readily soluble in water. glenresearch.comapexbt.comibiantech.com This modification significantly reduces the tendency of the dye molecules to aggregate. glenresearch.com The addition of sulfonate groups does not significantly alter the favorable spectral properties of the Cy5 fluorophore, such as its absorption and emission maxima. glenresearch.comacebiolab.com Sulfo-Cyanine5 NHS ester is particularly advantageous for labeling sensitive proteins that may denature in the presence of the organic co-solvents (like DMSO or DMF) required to dissolve non-sulfonated dyes. ibiantech.comacebiolab.comlumiprobe.com These water-soluble versions can be used directly in aqueous buffers, simplifying conjugation protocols. apexbt.comibiantech.com

Table 2: Comparison of Standard and Sulfonated Cyanine5 NHS Ester

| Property | Cyanine5 NHS Ester | Sulfo-Cyanine5 NHS Ester |

| Water Solubility | Very poor acebiolab.com | Very good apexbt.comibiantech.com |

| Organic Co-solvent | Required for labeling (e.g., DMSO, DMF) acebiolab.comlumiprobe.com | Not required for aqueous labeling apexbt.comibiantech.com |

| Aggregation | Prone to aggregation in aqueous media | Reduced susceptibility to aggregation glenresearch.com |

| Primary Application | Labeling soluble proteins, peptides, small molecules in organic solvents acebiolab.comlumiprobe.com | Labeling amine-containing molecules, including sensitive proteins, in purely aqueous phase ibiantech.com |

Design of Minimal Dye Scaffolds and Advanced Derivatives

The fundamental structure of a Cy5 dye serves as a minimal scaffold that can be extensively modified to create advanced derivatives with tailored properties. The minimal scaffold consists of two heterocyclic nuclei, typically indolenine-based, joined by a pentamethine conjugated chain. researchgate.net The properties of this scaffold can be fine-tuned by altering the heterocyclic systems or the substituents on them.

Building upon this minimal scaffold, a wide array of advanced derivatives has been developed:

Tuning Hydrophobicity and Electronic Properties : Researchers have synthesized series of Cy5 analogues with different substituents at the 5,5'-positions of the indole rings, such as hexyloxy, triethyleneglycol monomethyl ether (PEG), tert-butyl, and chloro groups. nih.gov These modifications systematically alter the dye's hydrophobicity and electron-donating/withdrawing character, which in turn tunes its absorption and emission properties. nih.gov

Enhanced Photostability : To improve performance in demanding imaging applications, Cy5 has been covalently linked to triplet-state quencher (TSQ) molecules. This strategy creates derivatives with significantly enhanced photostability. nih.gov

Bifunctional and Theranostic Probes : The modular synthesis approach has enabled the creation of bifunctional probes. For example, a Cy5 derivative can be synthesized with both a therapeutic agent (like docetaxel) and a targeting ligand, creating a theranostic conjugate for simultaneous diagnosis and therapy. nih.gov

PROTAC Linkers : Cy5 derivatives incorporating polyethylene (B3416737) glycol (PEG) chains and an NHS ester have been designed as linkers for the synthesis of Proteolysis Targeting Chimeras (PROTACs), demonstrating the dye's utility in advanced chemical biology tools. medchemexpress.eu

Regioselective Functionalization Strategies

Regioselective functionalization refers to the ability to introduce chemical groups at specific, predefined positions on the dye molecule. This control is essential for creating well-defined conjugates and advanced derivatives. The modular synthesis approach is inherently regioselective. By preparing functionalized indolium precursors before the final condensation steps, chemists can ensure that substituents are placed on a specific one of the two heterocyclic rings. acs.orgnih.gov

A clear example of regioselective functionalization is the synthesis of Cy5 analogues with substituents exclusively at the 5,5'-positions. nih.gov This is achieved by starting with indoles that are already substituted at the desired position before they are used to build the larger cyanine structure. This strategy allows for precise control over the final molecule's chemical and photophysical properties. Such precise placement of functional groups is critical for applications where the dye's orientation and local environment are important, as in DNA-based nanotechnology and advanced biosensors. nih.gov

Purification and Analytical Validation of Cyanine5 Conjugates in Research

Chromatographic Separation Techniques for Conjugate Purification

Chromatographic techniques are powerful tools for separating Cyanine5-labeled biomolecules from unconjugated dye and other reaction components based on differences in their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of Cyanine5 conjugates due to its high resolution and sensitivity. tandfonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the more hydrophobic dye-labeled biomolecule from the unreacted, and often less hydrophobic, biomolecule. nih.govnih.gov

The choice of the stationary phase (column) and mobile phase is crucial for successful separation. C18 columns are frequently used for the separation of peptides and proteins. nih.gov A gradient elution is typically employed, where the concentration of an organic solvent (e.g., acetonitrile) in an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid (TFA)) is gradually increased to elute molecules based on their hydrophobicity. nih.gov The conjugated biomolecule, being more hydrophobic due to the attached Cyanine5 dye, will have a longer retention time compared to the unlabeled biomolecule. nih.gov

Some researchers have reported challenges in separating unreacted Cyanine5 from the labeled conjugate using RP-HPLC, possibly due to strong interactions between the dye-labeled product and the free dye, or similar hydrophobicities. nih.gov In such cases, alternative purification methods may be necessary.

Table 1: Exemplary HPLC Parameters for Cyanine5 Conjugate Purification

| Parameter | Value/Description | Reference |

| Column | C18 (4.6 x 250 mm) | nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% TFA | nih.gov |

| Gradient | Linear gradient of Mobile Phase B | nih.gov |

| Detection | UV-Vis at 210 nm (peptide/protein) and ~650 nm (Cyanine5 dye) | nih.gov |

This table provides a general example; specific conditions must be optimized for each conjugate.

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius (size). researchgate.net This technique is particularly useful for removing small molecules, such as unconjugated Cyanine5 NHS ester and its hydrolysis byproducts, from the much larger labeled biomolecule. researchgate.net

The sample is passed through a column packed with a porous resin. Larger molecules, like the labeled protein, cannot enter the pores and thus travel a shorter path, eluting from the column first. researchgate.net Smaller molecules, like the free dye, enter the pores, increasing their path length and causing them to elute later. researchgate.net SEC is a gentle method that can be performed under native conditions, preserving the structure and function of the biomolecule. researchgate.net The successful association of the fluorophore with the protein can be confirmed by monitoring the elution profile at both the protein absorbance wavelength (e.g., 280 nm) and the Cyanine5 absorbance wavelength (around 650 nm), where a single, overlapping peak indicates a stable conjugate. researchgate.net

Precipitation-Based Purification Methods for Labeled Biomolecules

Precipitation is a simpler, often faster, and more scalable method for purifying labeled biomolecules, particularly proteins and nucleic acids. nih.govsigmaaldrich.com This technique exploits differences in solubility between the biomolecule conjugate and the free dye in the presence of certain organic solvents or salts. tandfonline.comsigmaaldrich.com

Commonly used organic solvents for precipitating proteins and oligonucleotides include acetone (B3395972) and ethanol. tandfonline.comsigmaaldrich.comacebiolab.com By adding a sufficient volume of cold organic solvent to the aqueous reaction mixture, the larger, less soluble biomolecule conjugate is precipitated out of the solution, while the smaller, more soluble free dye remains in the supernatant. sigmaaldrich.com The precipitate can then be collected by centrifugation. sigmaaldrich.com It is important to perform thorough washing of the pellet to remove any residual free dye. sigmaaldrich.com

Another method is ammonium (B1175870) sulfate (B86663) precipitation, or "salting out," where a high concentration of salt is used to decrease the solubility of the protein conjugate. sigmaaldrich.comresearchgate.net While effective for bulk purification, this method may not be suitable for all proteins, and the high salt concentration must be removed in a subsequent step. sigmaaldrich.com

It is important to note that precipitation methods may not always be completely efficient, and some loss of the labeled product can occur. sigmaaldrich.com The choice of precipitation agent and conditions should be optimized to maximize the recovery of the purified conjugate.

Spectroscopic and Spectrometric Methods for Conjugate Characterization

Following purification, it is essential to analytically validate the Cyanine5 conjugate to confirm its identity, purity, and the extent of labeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information about molecules in solution. europeanpharmaceuticalreview.com In the context of Cyanine5 conjugates, NMR can be used to study the effects of dye attachment on the conformation and dynamics of a protein. nih.gov By comparing the NMR spectra of the labeled and unlabeled protein, changes in chemical shifts and signal intensities can reveal perturbations in the protein structure caused by the dye. nih.gov For instance, a decrease in signal intensity can indicate weak, non-specific interactions between the dye and the protein surface. nih.gov While providing rich structural data, NMR analysis of large biomolecules can be complex. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) is an indispensable tool for the analysis of Cyanine5 conjugates, providing precise mass information that confirms the covalent attachment of the dye and allows for the determination of the degree of labeling. ub.edunih.gov

By measuring the mass-to-charge ratio (m/z) of the intact conjugate, one can verify that the observed mass corresponds to the expected mass of the biomolecule plus the mass of the attached Cyanine5 dye(s). ub.edu This confirms the integrity of the conjugate. For smaller biomolecules like peptides, MS can even be used to identify the specific site of dye attachment through fragmentation analysis (tandem MS or MS/MS). nih.gov

Furthermore, MS can be used to determine the stoichiometry of labeling, which is the average number of dye molecules attached to each biomolecule. This is often observed as a distribution of species with different numbers of attached dyes, each with a corresponding mass. researchgate.net This information is crucial for applications where a specific dye-to-protein ratio is desired.

Quantitative Assessment of Labeling Efficiency and Degree of Labeling

The quantitative assessment of a conjugation reaction between Cyanine5 NHS ester and a biomolecule, such as a protein or antibody, is critical for ensuring experimental consistency and optimal performance. This evaluation primarily involves determining the Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, which represents the average number of dye molecules covalently bound to each target biomolecule. aatbio.comabberior.rocksthermofisher.com An accurate DOL is essential, as both under- and over-labeling can compromise experimental outcomes. thermofisher.com Insufficient labeling leads to weak fluorescent signals, while excessive labeling can cause fluorescence quenching due to the proximity of dye molecules and may also lead to protein aggregation or loss of biological activity. thermofisher.comjenabioscience.com For most antibodies, an optimal DOL is typically between 2 and 10. aatbio.com

The most common method for determining the DOL is UV-Vis absorption spectroscopy, which relies on the Beer-Lambert law. arizona.edu The process requires measuring the absorbance of the purified conjugate solution at two key wavelengths:

At 280 nm (A280): This is the wavelength of maximum absorbance for most proteins, primarily due to the presence of tryptophan and tyrosine residues.

At the dye's maximum absorbance (Amax): For Cyanine5, this is approximately 649-651 nm. aatbio.comaxispharm.com

A critical consideration is that the Cyanine5 dye itself exhibits some absorbance at 280 nm. Therefore, a correction factor (CF280) is required to subtract the dye's contribution to the absorbance at 280 nm, allowing for an accurate determination of the protein concentration. abberior.rocksarizona.edu The CF280 is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (Amax). arizona.edu

The Degree of Labeling is calculated using the following formula abberior.rocks:

DOL = (A_max × ε_prot) / ((A_280 - A_max × CF_280) × ε_max)

Where:

A_max is the absorbance of the conjugate at the absorption maximum of the dye (~650 nm). abberior.rocks

A_280 is the absorbance of the conjugate at 280 nm. abberior.rocks

ε_prot is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). abberior.rocks

ε_max is the molar extinction coefficient of the Cyanine5 dye at A_max (for Cy5, this is typically ~250,000 M⁻¹cm⁻¹). ibiantech.com

CF_280 is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.08). ibiantech.com

To ensure accurate calculations, it is imperative that the unconjugated, free dye is completely removed from the conjugate solution, typically through dialysis or gel filtration, before measurements are taken. thermofisher.com The efficiency of the labeling reaction itself is influenced by several factors, including the molar ratio of dye to protein used, the protein concentration (a concentration of at least 2 mg/mL is recommended), and the pH of the reaction buffer, with a pH of around 8.3 considered optimal for the reaction between NHS esters and primary amines. jenabioscience.com

Table 1: Parameters for Calculating Degree of Labeling (DOL) of Cyanine5-Protein Conjugates

| Parameter | Symbol | Description | Typical Value for Cyanine5 |

| Maximum Dye Absorbance | Amax | Measured absorbance of the conjugate at the dye's λmax. | ~650 nm |

| Protein Absorbance | A280 | Measured absorbance of the conjugate at 280 nm. | 280 nm |

| Dye Molar Extinction Coefficient | εmax | Molar absorptivity of the dye at its λmax. | 250,000 M⁻¹cm⁻¹ |

| Protein Molar Extinction Coefficient | εprot | Molar absorptivity of the specific protein at 280 nm. | Protein-dependent |

| Correction Factor | CF280 | Correction for dye absorbance at 280 nm (ε280/εmax). | ~0.08 |

Stability Studies of Conjugated Cyanine5 Dyes in Experimental Conditions

The stability of Cyanine5-conjugated biomolecules is paramount for generating reliable and reproducible data in fluorescence-based applications. Several environmental and experimental factors can impact the dye's integrity and fluorescent output.

Photostability: Cyanine5, like many organic fluorophores, is susceptible to photobleaching—an irreversible photodestruction that leads to a loss of fluorescence upon exposure to excitation light. nih.govresearchgate.net This is a significant concern in applications requiring intense or prolonged illumination, such as single-molecule studies or repeated scanning in microarray experiments. nih.govresearchgate.net Research has shown that conjugating Cy5 directly to triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox can dramatically enhance its photostability. nih.gov In one study, this direct conjugation resulted in a two- to sevenfold reduction in photobleaching compared to the unconjugated Cy5 dye in an oxygenated environment. nih.gov Another strategy to mitigate photobleaching, particularly in microarray analysis, is the use of a reductive/oxidative system (ROXS) in the scanning buffer, which helps to depopulate the reactive triplet state of the dye that leads to photodestruction. nih.gov

Chemical Environment: The chemical milieu surrounding the Cy5 conjugate significantly influences its stability.

pH: Cyanine5 dyes are generally stable and maintain their fluorescent properties across a broad pH range, typically from pH 3 to 10. aatbio.com

Ozone: A critical factor for Cy5 stability is its high sensitivity to atmospheric ozone. researchgate.net Even low, ambient concentrations of ozone in a laboratory environment can cause rapid degradation of the Cy5 signal, while other dyes like Cy3 are much less affected. researchgate.net This can be a major source of variability and unreliable data, particularly in two-color microarray experiments. researchgate.net

Other Chemicals: The integrity of the cyanine (B1664457) dye's polymethine chain can be compromised by certain chemicals. For instance, strong nucleophiles like hydroxide (B78521) ions (which can be present in ammonia (B1221849) solutions) can attack electrophilic sites on the dye, disrupting the conjugated system and leading to a loss of fluorescence. researchgate.net

Storage and Handling: Proper storage is crucial for maintaining the long-term stability of Cyanine5 conjugates. For optimal performance, conjugates should be stored at low temperatures, typically -20°C or -80°C. jenabioscience.comnih.gov It is also vital to protect the conjugates from light exposure and to keep them in a dry state to prevent degradation. nih.govlumiprobe.com Storing solutions in single-use aliquots is recommended to avoid repeated freeze-thaw cycles, which can degrade both the protein and the dye. jenabioscience.com Studies on antibody microarrays have demonstrated that when stored properly in an airtight container at -20°C, Cy3 and Cy5 signals can remain stable for at least 30 days, allowing for rescanning at later times without significant signal loss. nih.gov In vivo studies also indicate that Cy5 conjugates are generally stable, with slow release of the free dye observed over time. nih.gov

Table 2: Stability of Conjugated Cyanine5 Dye under Various Experimental Conditions

| Condition | Factor | Effect on Stability | Mitigation Strategy |

| Light Exposure | Excitation Light | Causes irreversible photobleaching, leading to signal loss. nih.govresearchgate.net | Minimize exposure time/intensity; use anti-fade reagents or conjugated quenchers (e.g., COT, Trolox) nih.gov; use protective buffers (e.g., ROXS). nih.gov |

| Atmosphere | Ozone | Highly susceptible to degradation, causing rapid signal loss. researchgate.net | Conduct experiments in an ozone-controlled environment. |

| Chemical | pH | Generally stable within a pH range of 3-10. aatbio.com | Maintain buffer pH within the stable range. |

| Chemical | Strong Nucleophiles | Can be degraded by agents like hydroxide ions, which disrupt the conjugated system. researchgate.net | Avoid buffers containing strong nucleophiles (e.g., ammonia). |

| Storage | Temperature | Stable when frozen; degradation can occur at higher temperatures. | Store at -20°C or -80°C for long-term stability. jenabioscience.comnih.gov |

| Storage | Freeze-Thaw Cycles | Repeated cycles can degrade the conjugate. jenabioscience.com | Store in single-use aliquots. jenabioscience.com |

| Storage | Moisture/Light | Can contribute to degradation over time. nih.govlumiprobe.com | Store in a dry, dark environment (e.g., desiccated, opaque containers). nih.govlumiprobe.com |

Theoretical and Computational Investigations of Cyanine5 Dyes

Photophysical Modeling of Cyanine5 Derivatives and Their Interactions

The photophysical behavior of cyanine (B1664457) dyes is complex, involving transitions between multiple electronic states. Photophysical modeling aims to create kinetic schemes that can quantitatively describe these processes, including fluorescence, photoisomerization, and intersystem crossing to triplet states.

Fluorescence Correlation Spectroscopy (FCS) has been employed to investigate the fluorescence fluctuations of Cy5 under steady-state excitation. acs.org These studies reveal that the dye's dynamics can be effectively described by a kinetic model that includes not only the singlet ground (S₀) and excited (S₁) states but also a transient photoisomer state and a triplet state (T₁). The photoinduced isomerization is a key non-radiative decay pathway for cyanine dyes, involving a twisted intermediate excited state. acs.org After reaching this state, the molecule can relax back to the ground state of the original trans form or convert to the cis photoisomer.

The photostability of Cy5 can be significantly enhanced by the direct conjugation of triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox. nih.gov These molecules act to depopulate the long-lived triplet state, which is a major precursor to photobleaching. Modeling these interactions has shown that linking TSQs directly to the Cy5 fluorophore reduces blinking and photobleaching more effectively than when the same quenchers are simply present in the surrounding solution. nih.gov This suggests a collision-based quenching mechanism that is made highly efficient by the proximity of the quencher. nih.gov

Systematic structural alterations to the Cy5 core have been shown to directly influence its photophysical properties. wur.nl While many derivatives show high stability against photobleaching, changes in substituents can lead to clear differences in brightness and interactions with serum proteins. wur.nl These findings highlight the power of using photophysical modeling to understand the structure-property relationships that govern dye performance.

| Process | Parameter | Reported Value | Description |

|---|---|---|---|

| Photoisomerization | kiso (Rate Constant) | ~1.1 x 106 s-1 | Rate of conversion from the excited singlet state to the isomer state. acs.org |

| Back-Isomerization | kback (Rate Constant) | ~3.3 x 104 s-1 | Rate of thermal conversion from the isomer back to the ground state. acs.org |

| Intersystem Crossing | kisc (Rate Constant) | ~1.4 x 106 s-1 | Rate of transition from the excited singlet state to the triplet state. acs.org |

| Triplet State Decay | kT (Rate Constant) | ~4.5 x 105 s-1 | Rate of decay of the triplet state back to the ground state. acs.org |

| Photostability | τon (Fluorescence On-Time) | ~4 s | Average duration of fluorescence for an unmodified Cy5 molecule before blinking or bleaching under specific illumination conditions. nih.gov |

Quantum Chemical Calculations of Electronic Structure and Spectral Properties

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are invaluable for probing the electronic structure and predicting the spectral properties of Cy5 and its derivatives. mdpi.commdpi.com These calculations can elucidate how chemical modifications tune the dye's absorption and emission characteristics.

Studies have focused on quantifying the effects of various electron-donating and electron-withdrawing substituents on the properties of the Cy5 monomer. mdpi.comboisestate.edunih.gov DFT calculations of the Gibbs free energy of solvation (ΔGsolv) have been used to predict the solubility of different derivatives. For instance, adding pairs of electron-withdrawing substituents, such as two nitro groups, results in a more negative ΔGsolv, suggesting enhanced solubility compared to the pristine Cy5. boisestate.edu

A critical property for understanding dye aggregation and exciton (B1674681) dynamics is the difference between the static dipole moments of the excited and ground states (Δd). mdpi.comnih.gov TD-DFT calculations have shown that while the transition dipole moment (which governs absorption intensity) is relatively insensitive to substitution, the static dipole difference (Δd) can be significantly enhanced by adding pairs of electron-withdrawing groups or pairs of donating and withdrawing groups. boisestate.edu The calculated transition dipole moment for pristine Cy5 is approximately 15.35 D, which agrees well with experimental values and accounts for its very high extinction coefficient. nih.govnih.gov

Quantum chemical calculations are also used to model the energy levels and oscillator strengths of key electronic states. researchgate.net For aryl-modified thio-pentamethine cyanine dyes, these calculations can illustrate the mechanisms of de-excitation, such as twisted intramolecular charge transfer (TICT), and predict how modifications will affect intersystem crossing efficiencies. researchgate.net The choice of the DFT functional (e.g., M06-2X, CAM-B3LYP, B3LYP) and basis set is critical for achieving results that correlate well with experimental spectral data. mdpi.commdpi.com

| Cy5 Derivative (Substituent Pair) | Classification | Calculated ΔGsolv (kcal/mol)[a] | Calculated Δd (Debye)[b] |

|---|---|---|---|

| Pristine (H, H) | - | -17.7 | 0.50 |

| NH2, NH2 | Donating-Donating | -21.7 | 0.89 |

| OH, OH | Donating-Donating | -25.0 | 0.87 |

| NO2, NO2 | Withdrawing-Withdrawing | -28.7 | 1.57 |

| CN, CN | Withdrawing-Withdrawing | -27.4 | 1.97 |

| NH2, NO2 | Donating-Withdrawing | -25.2 | 1.18 |

[a] Gibbs free energy of solvation calculated using the M06-2X functional, indicating solubility (more negative is more soluble). Data from Molecules (2021). boisestate.edu

[b] Magnitude of the static dipole moment difference between the first excited state and the ground state, calculated using the M06-2X functional. Data from Molecules (2021). boisestate.edunih.gov

Molecular Dynamics and Docking Simulations of Dye-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of Cy5 dyes and their interactions with larger systems, such as other dyes or biomolecular scaffolds like DNA, which are too large for quantum chemical calculations alone. nih.govnih.gov These simulations can reveal preferred orientations, binding modes, and the influence of the local environment on the dye's conformation.

MD simulations have been extensively used to model Cy5 dimers attached to DNA Holliday junctions. nih.gov These studies show that the precise orientation of the dyes, which governs the formation of J- or H-aggregates and their resulting excitonic properties, is highly dependent on the attachment points on the DNA scaffold. nih.gov The simulations use force fields like the general Amber force field (GAFF) for the dye parameters and specialized force fields like OL15 for the DNA. nih.gov The results from these simulations, such as dye orientations and intermolecular distances, can be used to calculate theoretical excitonic couplings that compare well with experimental absorption and circular dichroism spectra. nih.gov

Simulations have also been performed to compute the potential of mean force (PMF) to quantify the binding propensity and free energy landscape of dye-dye interactions in solution. dtic.mildtic.mil These studies demonstrate that the binding strength between Cy5 dyes is highly correlated with their hydrophobicity and that they predominantly interact via a stacked conformation. dtic.mildtic.mil Atomistic MD simulations of various cyanine dyes in aqueous solution have further explored their self-assembly into different aggregate structures, such as H-aggregate stacks or J-aggregate sheets. rsc.org By calculating the potentials of mean force for dimer, trimer, and tetramer formation, the free energies of association can be determined, providing fundamental thermodynamic insight into the aggregation process. rsc.org

| System | Simulation Method | Key Finding | Reported Value |

|---|---|---|---|

| Cy5 Homodimer | MD with Umbrella Sampling | Binding strength is correlated to hydrophobicity. | Dyes predominantly interact via a stacked conformation. dtic.mil |

| Cy5 Dimers on DNA Holliday Junction | Molecular Dynamics (MD) | MD simulations yield dye orientations in agreement with experimental observations. | Dye orientations and resultant couplings (Jm,n) can be calculated and compared to spectral data. nih.gov |

| Pinacyanol Chloride Dimer | Atomistic MD with PMF | Binding free energy of dimerization. | ~8 to 15 kBT. rsc.org |

| Cy3 Monomer on DNA Duplex | Molecular Dynamics (MD) | MD produced expected dye-DNA conformers. | Results were comparable to time-resolved fluorescence experiments. nih.gov |

Future Directions and Emerging Research Paradigms

Development of Advanced Multimodal Imaging Probes

The integration of Cy5 into multimodal imaging probes represents a significant leap forward in diagnostics and image-guided therapy. nih.govresearchgate.netresearchgate.net Multimodal probes combine the advantages of different imaging techniques, such as the high sensitivity of fluorescence imaging with the high resolution of magnetic resonance imaging (MRI) or the deep tissue penetration of positron emission tomography (PET). nih.govnih.govresearchgate.net

Researchers are actively developing nanoparticles that serve as platforms for attaching Cy5 alongside other imaging agents. nih.govnih.gov For example, iron oxide nanoparticles can be functionalized with Cy5 for fluorescence imaging and also act as a contrast agent for MRI. nih.gov Similarly, Cy5 has been conjugated to nanobubbles for dual ultrasound-fluorescence imaging. vcu.edu These multimodal probes allow for a more comprehensive understanding of biological processes by providing complementary information from different imaging modalities. researchgate.net A key advantage of using a single probe for multiple modalities is the assurance of identical pharmacokinetics and co-localization of signals. nih.gov

A novel design strategy utilizes the cyanine (B1664457) dye itself as a linker to connect a radiotracer and a targeting molecule, creating a compact and efficient multimodal probe. nih.gov For instance, a Cy3-based probe has been synthesized where the dye links a DOTA chelator (for radiolabeling) and a TATE peptide (for targeting somatostatin (B550006) receptor 2). nih.gov Future work aims to extend this approach to Cy5-based constructs. nih.gov

| Multimodal Probe Composition | Imaging Modalities | Application Example | Reference |

| Cy5.5-Conjugated Nanobubbles | Ultrasound & Fluorescence | Tumor-selective imaging in a mouse model. vcu.edu | vcu.edu |

| Iron Oxide Nanoparticles with Cy5.5 | MRI & Fluorescence | Targeted imaging of breast tumors. nih.gov | nih.gov |

| Cy5 and ⁶⁴Cu on Ferritin Nanocages | PET & Optical Imaging | Dual-modality imaging. royalsocietypublishing.org | royalsocietypublishing.org |

| Cyanine Dye as Linker | PET/SPECT & Fluorescence | Imaging of SSTR2-expressing tumors. nih.gov | nih.gov |

Integration of Cyanine5 with Nanomaterials and Smart Probe Design

The synergy between Cy5 and nanomaterials is a burgeoning field with immense potential. nih.gov Nanoparticles provide a versatile scaffold for attaching multiple Cy5 molecules, leading to brighter fluorescent probes. researchgate.net Furthermore, the nanoparticle surface can be modified with targeting ligands, such as antibodies or peptides, to direct the probe to specific cells or tissues. nih.gov

"Smart" probes that respond to specific stimuli in the biological environment are a particularly exciting area of research. osaka-u.ac.jprsc.org These probes are designed to be "off" (non-fluorescent) until they encounter a specific trigger, such as an enzyme, a change in pH, or the presence of a particular metabolite. This "turn-on" mechanism significantly improves the signal-to-noise ratio and allows for the visualization of dynamic biological processes.

For example, a dual-responsive theranostic platform has been engineered using a Cy5-gold nanorod conjugate that is activated by both matrix metalloproteinases (MMPs) and changes in pH. nih.gov Another approach involves the development of esterase-responsive Cy5 probes where the fluorescence is quenched until an esterase cleaves a specific linker. osaka-u.ac.jp The integration of Cy5 with nanomaterials also allows for the development of theranostic agents, which combine diagnostic imaging with therapeutic capabilities, such as photothermal therapy. nih.gov

| Nanomaterial/Smart Probe | Activation Mechanism | Application | Reference |

| Cy5-Doped Silica Nanoparticles | High dye loading | Ultrasensitive microarray bioassays. researchgate.net | researchgate.net |

| Cy5-Gold Nanorod Conjugate | MMPs and pH | Fluorescence-guided photothermal therapy. nih.gov | nih.gov |

| Esterase-Responsive Cy5 Probe | Esterase activity | Turn-on fluorescence for enzyme detection. osaka-u.ac.jp | osaka-u.ac.jp |

| Cy5@Au NP | Specific lysosomal uptake | Super-resolution imaging of lysosomes. researchgate.net | researchgate.net |

Engineering of Environmentally Sensitive Fluorescent Cyanine5 Probes

The fluorescence properties of cyanine dyes can be sensitive to their local environment, a characteristic that is being harnessed to create sophisticated molecular sensors. researchgate.netnih.gov These "environmentally sensitive" or "solvatochromic" probes exhibit changes in their fluorescence intensity, lifetime, or emission spectrum in response to variations in factors like polarity, viscosity, and pH. nih.govnih.gov

For instance, the fluorescence of a Cy5-based probe can be quenched in aqueous solutions but becomes bright upon anchoring to a lipid membrane, providing a "turn-on" signal for plasma membrane labeling. researchgate.net Researchers are also exploring ways to enhance the sensitivity of cyanine dyes to their environment. One strategy involves replacing the traditional dialkylated amino groups with an N-methylpyrrole group to enhance the twisted intramolecular charge transfer (TICT) effect, leading to greater sensitivity to polarity and viscosity. nih.gov

The development of such probes allows for the real-time visualization of changes in the cellular microenvironment, providing valuable insights into cell function and disease states. nih.gov For example, changes in intracellular pH can be monitored using pH-sensitive Cy5 probes, and the integrity of cellular compartments can be assessed. nih.gov

| Environmental Parameter | Probe Design Principle | Application | Reference |

| Polarity/Lipid Environment | Quenching in aqueous solution, fluorescence upon membrane binding | Wash-free plasma membrane labeling. researchgate.net | researchgate.net |

| pH | pH-dependent fluorescence intensity | Monitoring intracellular pH. nih.gov | nih.gov |

| Viscosity | Enhanced TICT effect with N-methylpyrrole group | Wash-free bioimaging and protein detection. nih.gov | nih.gov |

| Intracellular Environment | General sensitivity to non-specific protein interactions and pH | Absolute quantification of fluorescence in living cells. nih.gov | nih.gov |

Q & A

Basic Research Questions

Q. What is the optimal protocol for labeling amine-containing biomolecules with Cyanine5 NHS ester minimal dye?

- Methodological Answer : Dissolve the dye in anhydrous DMF or DMSO (10–20% v/v of total reaction volume) to prepare a 1–10 mM stock solution. React with the target biomolecule (e.g., protein, peptide) in a pH 8.0–9.0 buffer (e.g., 50 mM sodium bicarbonate) at 4–25°C for 1–2 hours. Use a 5–10× molar excess of dye to biomolecule for efficient labeling. Purify via gel filtration or dialysis to remove unreacted dye .

Q. How do solvent choice and pH affect conjugation efficiency?

- Critical Factors :

- Solvent : DMF or DMSO ensures dye solubility; avoid aqueous buffers for initial dissolution to prevent hydrolysis of the NHS ester .

- pH : Reactions at pH < 8 result in incomplete labeling due to reduced nucleophilicity of primary amines. Optimal labeling occurs at pH 8.5–9.0 .

Q. What quality control methods verify dye purity and labeling success?

- QC Techniques :

- NMR : Validates structural integrity (≥95% purity via ¹H/¹³C NMR) .

- UV-Vis Spectroscopy : Confirm dye concentration using ε~250,000 M⁻¹cm⁻¹ at 645 nm .

- SDS-PAGE : Visualize labeled proteins via in-gel fluorescence .

Advanced Research Questions

Q. How to troubleshoot low labeling efficiency in sensitive protein samples?

- Troubleshooting Steps :

Amine Availability : Ensure target proteins have accessible lysine residues (e.g., avoid heavily glycosylated regions) .

Dye Freshness : Hydrolysis of NHS esters (>5% impurity) reduces reactivity; use freshly prepared dye solutions .

Competitive Reactions : Remove competing amines (e.g., Tris buffers) from reaction mixtures .

Q. What strategies minimize dye aggregation in hydrophobic protein environments?

- Mitigation Approaches :

- Use sulfo-Cyanine5 NHS ester (water-soluble variant) for membrane proteins or samples intolerant to organic solvents .

- Add 0.01–0.1% surfactants (e.g., Tween-20) to reduce hydrophobic interactions .

Q. How to quantify residual NHS impurities in commercial dye batches?

- Analytical Protocol :

- HILIC Chromatography : Use a zwitterionic HILIC column (e.g., Thermo Syncronis) with 90% acetonitrile/10% 10 mM ammonium acetate (pH 7.5) mobile phase. Detect NHS impurities at 220 nm (retention time ~5.3 min) .

- Acceptable Thresholds : ≤5% NHS by weight, as higher levels indicate hydrolyzed, non-reactive dye .

Data Discrepancy Analysis

Q. Why do fluorescence intensity measurements vary between labeled samples?

- Potential Causes :

- Environmental Quenching : Red fluorescence (660 nm) is sensitive to pH, ionic strength, and nearby chromophores. Use inert buffers (e.g., PBS) for consistent readings .

- Dye-Protein Ratio : Over-labeling (>3 dyes/protein) can cause self-quenching. Optimize using a molar excess gradient (1:1 to 10:1 dye:protein) .

Q. How to resolve conflicting results in gel-based vs. solution-phase fluorescence assays?

- Resolution Strategies :

- Gel Artifacts : Aggregation during electrophoresis may alter fluorescence. Confirm with size-exclusion chromatography .

- Solution-Phase Calibration : Normalize fluorescence to a reference standard (e.g., free Cyanine5 carboxylic acid) .

Notes for Experimental Design

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.